molecular formula C10H10N2OS B2886310 4-Cyclobutoxythieno[3,2-d]pyrimidine CAS No. 2175979-36-7

4-Cyclobutoxythieno[3,2-d]pyrimidine

Cat. No. B2886310
CAS RN: 2175979-36-7
M. Wt: 206.26
InChI Key: IJAYOTNYAKURNS-UHFFFAOYSA-N
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Description

“4-Cyclobutoxythieno[3,2-d]pyrimidine” is a compound that falls under the category of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exist in numerous natural and synthetic forms .


Molecular Structure Analysis

Thienopyrimidines, including “4-Cyclobutoxythieno[3,2-d]pyrimidine”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “4-Cyclobutoxythieno[3,2-d]pyrimidine” is not detailed in the available resources.


Chemical Reactions Analysis

Thienopyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The specific chemical reactions involving “4-Cyclobutoxythieno[3,2-d]pyrimidine” are not detailed in the available resources.

Scientific Research Applications

Anti-inflammatory Pharmacology

4-Cyclobutoxythieno[3,2-d]pyrimidine: derivatives have been studied for their potential anti-inflammatory properties. Research indicates that pyrimidines can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that compounds like 4-Cyclobutoxythieno[3,2-d]pyrimidine could be synthesized to develop new anti-inflammatory drugs with enhanced activities and minimal toxicity.

Photochemical Synthesis

The compound has applications in photochemical synthesis, where it can be used in the construction of pyrano[2,3-d]pyrimidine scaffolds. This process involves a green tandem method for the metal-free synthesis of these scaffolds, employing photo-excited organic dyes like Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalysts . Such methods are valued for their atom economy, energy efficiency, and potential for industrial application.

Safety and Hazards

While the specific safety and hazards of “4-Cyclobutoxythieno[3,2-d]pyrimidine” are not detailed in the available resources, it is generally advised that proper safety precautions should be taken during production, storage, transportation, and usage of such compounds to prevent contact, inhalation, and fire hazards .

Future Directions

Thienopyrimidines, including “4-Cyclobutoxythieno[3,2-d]pyrimidine”, hold potential in the field of medicinal chemistry due to their wide range of pharmacological effects . Future research could focus on the development of new thienopyrimidines as anti-inflammatory agents and anticancer agents .

properties

IUPAC Name

4-cyclobutyloxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-7(3-1)13-10-9-8(4-5-14-9)11-6-12-10/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAYOTNYAKURNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutoxythieno[3,2-d]pyrimidine

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